molecular formula C8H14O3S B13611197 3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide

3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13611197
M. Wt: 190.26 g/mol
InChI Key: BOBZXAZOBOZAJB-UHFFFAOYSA-N
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Description

3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring, a cyclopropyl group, and a hydroxymethyl group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethyl alcohol with tetrahydrothiophene 1,1-dioxide in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The cyclopropyl group may contribute to the compound’s stability and reactivity, while the tetrahydrothiophene ring can interact with various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Hydroxymethyl)cyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the hydroxymethyl group allows for versatile chemical modifications .

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)cyclopropyl]methanol

InChI

InChI=1S/C8H14O3S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7,9H,1-6H2

InChI Key

BOBZXAZOBOZAJB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C2(CC2)CO

Origin of Product

United States

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